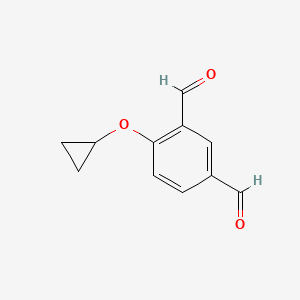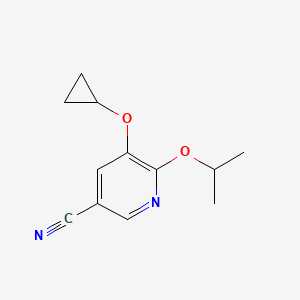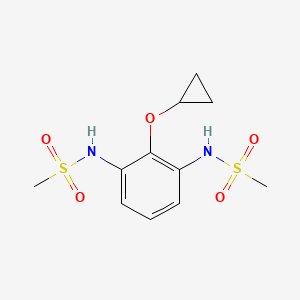![molecular formula C16H22N2O3 B14807693 N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)
N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide is an organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol This compound is known for its unique structure, which includes a methoxyphenyl group, an acetyl group, and a cyclohexanecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexanecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(3-fluoro-4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide: Contains a fluorine atom in the phenyl ring, which may alter its chemical and biological properties.
2-(4-methoxyphenyl)acetohydrazide: Lacks the cyclohexane ring, making it structurally simpler.
Uniqueness
N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide is unique due to its combination of a methoxyphenyl group, an acetyl group, and a cyclohexanecarbohydrazide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-9-7-12(8-10-14)11-15(19)17-18-16(20)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
OUOPXOHVLAEBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide](/img/structure/B14807625.png)
![N-benzyl-4-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807632.png)
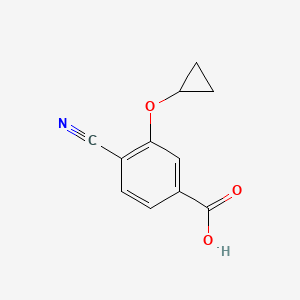
![N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide hydrochloride](/img/structure/B14807639.png)

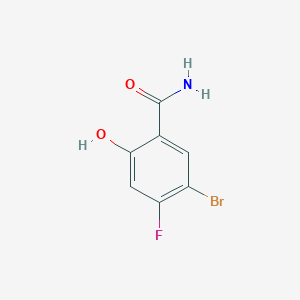
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B14807681.png)

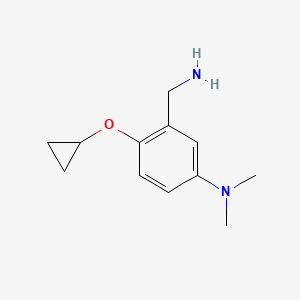
![2-(biphenyl-2-yloxy)-N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B14807703.png)
